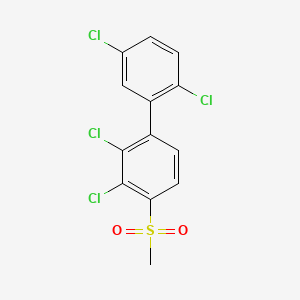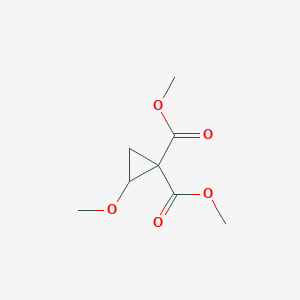
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C₈H₁₂O₅ It is known for its unique structure, which includes a cyclopropane ring substituted with methoxy and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with methoxyacetaldehyde in the presence of a base, followed by cyclization to form the cyclopropane ring. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cyclopropane derivatives .
Applications De Recherche Scientifique
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-methoxycyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions can be catalyzed by enzymes or chemical catalysts, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-(4-tolyl)cyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate is unique due to the presence of the methoxy group, which imparts different chemical reactivity compared to other similar compounds. This functional group can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
104286-70-6 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
dimethyl 2-methoxycyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C8H12O5/c1-11-5-4-8(5,6(9)12-2)7(10)13-3/h5H,4H2,1-3H3 |
Clé InChI |
VEBNNIMRXVBNAC-UHFFFAOYSA-N |
SMILES canonique |
COC1CC1(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
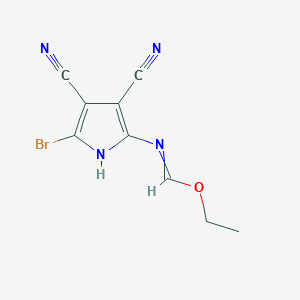



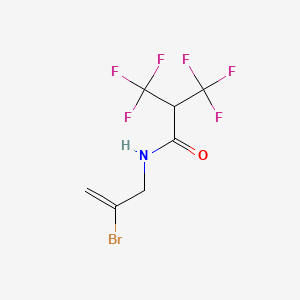
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
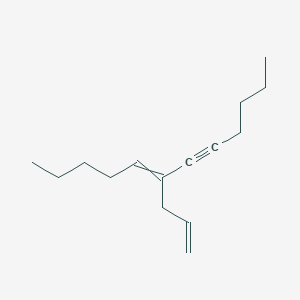
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
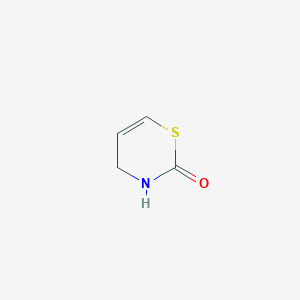
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)

